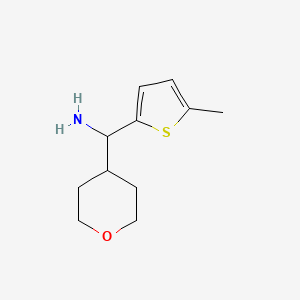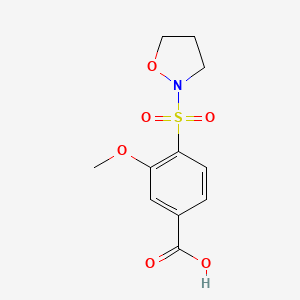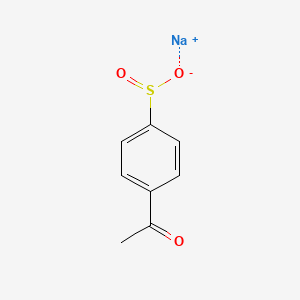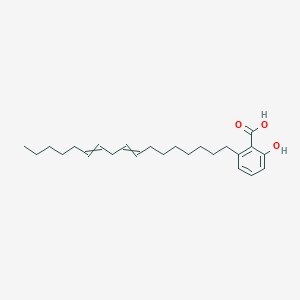
(4-Benzyloxyphenyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzyloxyphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C14H13ClO3S It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a benzene ring substituted with a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Benzyloxyphenyl)methanesulfonyl chloride typically involves the reaction of 4-benzyloxyphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-Benzyloxyphenol+Methanesulfonyl chloride→(4-Benzyloxyphenyl)methanesulfonyl chloride+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Benzyloxyphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are used under controlled temperature and solvent conditions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Aldehydes and Carboxylic Acids: Formed by the oxidation of the benzyloxy group.
Scientific Research Applications
(4-Benzyloxyphenyl)methanesulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonates.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Comparison with Similar Compounds
(4-Benzyloxyphenyl)methanesulfonyl chloride can be compared with other sulfonyl chlorides and benzyloxy derivatives:
Methanesulfonyl Chloride: A simpler compound with similar reactivity but lacks the benzyloxy group, making it less versatile in certain synthetic applications.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Another sulfonyl chloride with a toluene group instead of a benzyloxy group. It is widely used in organic synthesis but has different reactivity and applications.
Benzyloxybenzene: A compound with a benzyloxy group but without the sulfonyl chloride functionality, limiting its reactivity compared to this compound.
Uniqueness: The combination of the benzyloxy group and the sulfonyl chloride functionality in this compound provides unique reactivity and versatility, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C14H13ClO3S |
|---|---|
Molecular Weight |
296.8 g/mol |
IUPAC Name |
(4-phenylmethoxyphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C14H13ClO3S/c15-19(16,17)11-13-6-8-14(9-7-13)18-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI Key |
DEXIMGHQBNCPOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13649424.png)
![2-(2-Methoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13649427.png)

